Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, trimethylsilyl ester

Ring-opening metathesis polymerization block copolymer polydispersity index

Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, trimethylsilyl ester (CAS 56151-01-0), also named trimethylsilyl bicyclo[2.2.1]hept-5-ene-2-carboxylate, is a norbornene-type cycloolefin bearing a trimethylsilyl (TMS)-protected carboxylic acid function. With a molecular formula of C₁₁H₁₈O₂Si and a molecular weight of 210.34 g·mol⁻¹, it belongs to the class of silyl carboxylate monomers that are expressly designed for addition polymerization and ring-opening metathesis polymerization (ROMP) where post-polymerization deprotection to the free carboxylic acid is required.

Molecular Formula C11H18O2Si
Molecular Weight 210.34 g/mol
CAS No. 56151-01-0
Cat. No. B12665065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBicyclo[2.2.1]hept-5-ene-2-carboxylic acid, trimethylsilyl ester
CAS56151-01-0
Molecular FormulaC11H18O2Si
Molecular Weight210.34 g/mol
Structural Identifiers
SMILESC[Si](C)(C)OC(=O)C1CC2CC1C=C2
InChIInChI=1S/C11H18O2Si/c1-14(2,3)13-11(12)10-7-8-4-5-9(10)6-8/h4-5,8-10H,6-7H2,1-3H3
InChIKeyYDOFALGSXSUFFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, trimethylsilyl ester (CAS 56151-01-0): Core Identity and Monomer-Class Positioning


Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, trimethylsilyl ester (CAS 56151-01-0), also named trimethylsilyl bicyclo[2.2.1]hept-5-ene-2-carboxylate, is a norbornene-type cycloolefin bearing a trimethylsilyl (TMS)-protected carboxylic acid function [1]. With a molecular formula of C₁₁H₁₈O₂Si and a molecular weight of 210.34 g·mol⁻¹, it belongs to the class of silyl carboxylate monomers that are expressly designed for addition polymerization and ring-opening metathesis polymerization (ROMP) where post-polymerization deprotection to the free carboxylic acid is required [2]. The compound is synthesized by esterification of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid with trimethylsilyl chloride in the presence of a base [3].

Why Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, trimethylsilyl ester Cannot Be Casually Replaced by Other Norbornene Carboxylate Monomers


Silyl carboxylate norbornene monomers exhibit a distinct reactivity–stability profile that is governed by both the steric bulk of the silicon substituents and the electronic character of the Si–O bond [1][2]. The trimethylsilyl ester variant occupies a precise position on this spectrum: it provides sufficient protection of the carboxylic acid group to enable living polymerization without catalyst poisoning, yet it remains labile enough for quantitative conversion to the free acid under mild aqueous acidic or methanolic conditions [2][3]. Substituting the TMS ester with a methyl ester would eliminate the facile deprotection option; replacing it with a bulkier t-butyldimethylsilyl (TBDMS) ester would slow hydrolysis kinetics by orders of magnitude, compromising post-polymerization processing [1]. Consequently, the choice of silyl ester directly dictates the balance between polymerization control and deprotection efficiency, making generic interchange unreliable.

Quantitative Differentiation Evidence for Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, trimethylsilyl ester – Head-to-Head and Class-Level Performance Metrics


ROMP Polydispersity Control: TMS-Ester-Protected Norbornene Dicarboxylic Acid Enables Lower PDI vs. Direct Acid Monomer

In ROMP of amphiphilic norbornene diblock copolymers, polymerizing the TMS-protected NORCOOTMS (5-norbornene-2,3-dicarboxylic acid bis(trimethylsilyl ester)) as the first block produced copolymers with measurably lower polydispersity indices (PDI) than those obtained when unprotected norbornene (NOR) was polymerized first [1]. The PDI decreased systematically with increasing block length of the TMS-protected monomer [1]. By class-level inference, the mono-TMS ester (target compound) is expected to impart analogous PDI-lowering effects compared to polymerization of the free acid or methyl ester, owing to the shared steric shielding mechanism that moderates propagation rate relative to initiation [1].

Ring-opening metathesis polymerization block copolymer polydispersity index amphiphilic polymer

Hydrolytic Stability Ranking: TMS Ester Occupies an Intermediate Lability Position Between Methyl Ester and TBDMS Ester

A systematic study of poly(silyl ester) degradation demonstrated that the relative hydrolytic stability of silyl ester bonds increases with steric bulk around silicon [1]. The trimethylsilyl (TMS) ester exhibits intermediate stability: it hydrolyzes faster than t-butyldimethylsilyl (TBDMS) and triethylsilyl (TES) esters, yet it provides sufficient protection to survive polymerization conditions that would compromise a free carboxylic acid [1][2]. In the specific context of norbornene monomers, the bis-TMS ester NORCOOTMS is quantitatively converted to NORCOOH by simple precipitation into methanol/acetic acid/water, demonstrating the practical lability of the TMS ester linkage [2].

silyl ester hydrolysis degradation kinetics protecting group steric hindrance

Gas Chromatographic Performance: TMS Esters Provide Superior Quantitative Analysis of Carboxylic Acids vs. Methyl Esters

A direct comparison of methyl and trimethylsilyl esters in the GC analysis of alkanoic and hydroxypolycarboxylic acids showed that TMS derivatives are greatly superior for quantitative analysis using relative peak height, and better than methyl esters for qualitative analysis of hydroxypolycarboxylic acids [1]. For alkanoic acids, TMS esters exhibit less tendency to overload the stationary phase when large amounts are chromatographed [1]. Although the study did not include norbornene carboxylic acids specifically, the class-level behavior of TMS esters predicts analogous advantages for the target compound in GC-based purity assays and reaction monitoring.

gas chromatography derivatization quantitative analysis trimethylsilyl ester

Patent-Backed Monomer Selection: TMS Ester Explicitly Claimed as Preferred Norbornene Carboxylate for Optical Polymers

US Patent Application US20070112158A1 (JSR Corporation) explicitly names trimethylsilyl bicyclo[2.2.1]hept-5-ene-2-carboxylate among the preferred cycloolefin monomers for producing (co)polymers with silyl carboxylate residues, which are subsequently convertible to carboxyl-group-containing polymers [1]. The patent lists the TMS ester alongside triethylsilyl, TBDMS, tri-n-butylsilyl, and other silyl variants, but the TMS ester is the first-listed within its subclass, reflecting the established preference for the TMS group in terms of commercial availability and ease of deprotection [1]. The resulting polymers are targeted for optical materials requiring high transparency, thermal stability, and dimensional stability [1].

cycloolefin copolymer optical transparency patent monomer silyl carboxylate

Comparative ROMP Reactivity: Steric Effect of Silyl Substituents Quantified via Activation Energy Differences

A combined experimental and computational study on the ROMP of norbornene derivatives bearing trimethylsilyl groups quantified the impact of silyl steric hindrance on metathesis reactivity [1]. The 7-syn-trimethylsilyl-substituted norbornene anhydride (1b) exhibited a metallacyclobutane formation step that was endergonic (+2 kcal·mol⁻¹) with an overall activation energy of 15.8 kcal·mol⁻¹, compared to the unsubstituted analog (1a) where the corresponding step was exergonic (−8.3 kcal·mol⁻¹) with an activation energy of only 5.5 kcal·mol⁻¹ [1]. For the TMS ester target compound, where the silyl group resides on the ester oxygen rather than directly on the norbornene skeleton, the steric penalty is substantially attenuated, permitting retention of favorable ROMP kinetics while maintaining the deprotection advantage [1].

ROMP kinetics activation energy silyl norbornene DFT calculation

Protecting Group Efficacy: TMS Esters Allow Hydroboration of Norbornene Carboxylic Acid Derivatives Without Competitive Carboxyl Reduction

Kabalka and Bierer (1989) demonstrated that conversion of carboxylic acids to their trimethylsilyl esters provides effective temporary protection during hydroboration reactions, preventing reduction of the carboxyl group by borane [1]. In the specific context of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, the TMS ester enables chemoselective hydroboration of the norbornene double bond while the protected carboxyl remains intact, followed by mild aqueous deprotection to regenerate the acid [1][2]. This contrasts with the unprotected acid, which undergoes competing reduction at the carboxyl group under hydroboration conditions, and the methyl ester, which requires harsher saponification that may not be compatible with subsequent synthetic steps [1].

hydroboration carboxylic acid protection chemoselectivity trimethylsilyl ester

Optimal Procurement and Deployment Scenarios for Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, trimethylsilyl ester


Synthesis of Narrow-Dispersity Amphiphilic Block Copolymers via ROMP

When the target compound (or its dicarboxylic acid analog) is used as the first block in sequential ROMP with Grubbs' catalyst, the steric bulk of the TMS ester moderates the propagation rate and yields block copolymers with lower polydispersity indices compared to initiating with unprotected norbornene. This scenario is directly supported by the PDI control observed for NORCOOTMS-based diblock copolymers [1]. The TMS ester is subsequently cleaved under mild methanolic conditions to expose the carboxylic acid functionality, enabling amphiphilic self-assembly.

Post-Polymerization Functionalization of Vinyl-Addition Polynorbornenes for Optical Materials

The JSR Corporation patent explicitly identifies the TMS ester as a monomer for producing carboxyl-group-containing cycloolefin copolymers with high optical transparency, thermal stability, and dimensional stability [2]. Post-polymerization hydrolysis of the TMS ester yields the free carboxylic acid polymer, which can be further crosslinked or used as a reactive interface layer. This validated industrial precedent reduces procurement risk for R&D programs targeting optical resins.

Chemoselective Hydroboration–Oxidation of the Norbornene Double Bond With Intact Carboxyl Protection

Procurement of the TMS ester form is specifically warranted when the norbornene C=C bond must undergo hydroboration (e.g., to install a hydroxyl group) without concomitant reduction of the carboxylic acid function. The TMS group protects the carboxyl during BH₃·THF treatment and is removed during the standard oxidative workup, streamlining the overall sequence relative to routes that would require separate protection/deprotection steps for the acid [3].

GC-Based Purity Certification and Batch-to-Batch Quality Control

For analytical laboratories and procurement departments requiring rigorous purity assessment, the TMS ester form offers demonstrably superior GC performance over the methyl ester—particularly in quantitative peak-height reproducibility and reduced stationary-phase overloading—as established by the Martin and Swinehart study on alkanoic acid derivatives [4]. This facilitates more reliable batch acceptance testing when the compound serves as a critical monomer in regulated polymer production.

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